molecular formula C17H14O B14319535 1,5-Diphenylpent-1-yn-3-one CAS No. 108357-95-5

1,5-Diphenylpent-1-yn-3-one

Cat. No.: B14319535
CAS No.: 108357-95-5
M. Wt: 234.29 g/mol
InChI Key: HMIXVIDJGSYUMU-UHFFFAOYSA-N
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Description

1,5-Diphenylpent-1-yn-3-one is an organic compound with the molecular formula C₁₇H₁₄O It is characterized by the presence of a phenyl group at both ends of a pentynone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenylpent-1-yn-3-one can be synthesized through various synthetic routes. One common method involves the reaction of benzalacetone with phenylacetylene under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylacetylene, facilitating the nucleophilic addition to the carbonyl group of benzalacetone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenylpent-1-yn-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Nitro or halogenated derivatives of the phenyl groups.

Scientific Research Applications

1,5-Diphenylpent-1-yn-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,5-Diphenylpent-1-yn-3-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenylpent-1-en-3-one: Similar structure but with a double bond instead of a triple bond.

    Dibenzylideneacetone: Contains two phenyl groups attached to a central carbonyl group through double bonds.

    1,5-Diphenyl-1,4-pentadien-3-one: Similar structure with conjugated double bonds.

Uniqueness

1,5-Diphenylpent-1-yn-3-one is unique due to the presence of a triple bond, which imparts distinct reactivity and properties compared to its analogs with double bonds. This makes it a valuable compound in synthetic chemistry for constructing complex molecules with specific functionalities.

Properties

CAS No.

108357-95-5

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

1,5-diphenylpent-1-yn-3-one

InChI

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11,13H2

InChI Key

HMIXVIDJGSYUMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C#CC2=CC=CC=C2

Origin of Product

United States

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